molecular formula C18H12ClN3O2S B12176196 4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Cat. No.: B12176196
M. Wt: 369.8 g/mol
InChI Key: QKGGGSDOQYIHLM-UHFFFAOYSA-N
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Description

4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that features a thiazoloquinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazoloquinoline core, followed by the introduction of the chloro and methoxy substituents. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the thiazoloquinoline core.

Scientific Research Applications

4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloquinoline derivatives with varying substituents. Examples include:

Uniqueness

What sets 4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide apart from similar compounds is its specific combination of substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

4-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(12-3-2-8-20-15(12)13)21-18(25-14)22-17(23)10-4-6-11(19)7-5-10/h2-9H,1H3,(H,21,22,23)

InChI Key

QKGGGSDOQYIHLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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